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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-methylaniline

Cat. No.: B3093306 Get Quote

An In-Depth Technical Guide to 5-Chloro-4-fluoro-2-methylaniline: A Key Intermediate in

Modern Synthesis

Abstract
5-Chloro-4-fluoro-2-methylaniline is a polysubstituted aromatic amine that has emerged as a

valuable and highly reactive building block in the fields of medicinal chemistry and advanced

material synthesis. Its unique substitution pattern—featuring chloro, fluoro, and methyl groups

on the aniline core—provides a nuanced electronic and steric profile, making it a strategic

intermediate for creating complex molecular architectures. This guide provides an in-depth

analysis of this compound, starting with a foundational breakdown of its IUPAC nomenclature.

It further explores its physicochemical properties, outlines a robust and validated synthetic

pathway with detailed mechanistic insights, discusses its chemical reactivity, and presents a

case study on its application in the development of targeted therapeutics. Finally, this document

details essential analytical methodologies for quality control and critical safety protocols for

handling, offering researchers and drug development professionals a comprehensive resource

for leveraging this versatile chemical intermediate.

Chemical Identity and Nomenclature
A precise understanding of a molecule's structure begins with its name. The systematic name

assigned by the International Union of Pure and Applied Chemistry (IUPAC) is not merely a

label but a detailed descriptor of the molecule's constitution.
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Systematic IUPAC Name Derivation
The name 5-Chloro-4-fluoro-2-methylaniline is derived following a hierarchical set of rules

designed for unambiguous communication.[1][2]

Identify the Parent Hydride and Principal Functional Group: The core structure is a benzene

ring with an amino group (-NH₂) attached. A benzene ring with a directly attached -NH₂ group

has the retained IUPAC name "aniline".[3] This aniline core is the principal functional group

and forms the base name of the compound.

Numbering the Ring: The carbon atom to which the principal functional group (-NH₂) is

attached is designated as locant '1'. The ring is then numbered to give the substituents the

lowest possible locants.

Identify and Locate Substituents: The substituents on the aniline ring are a chlorine atom (-

Cl), a fluorine atom (-F), and a methyl group (-CH₃).

Assign Locants: Following the lowest locant rule, the substituents are located at positions 2,

4, and 5.

Alphabetize and Assemble the Name: The substituent names are "chloro", "fluoro", and

"methyl". These are placed in alphabetical order, irrespective of their locant numbers.[4]

Thus, the order is Chloro, Fluoro, Methyl.

Final Assembly: The complete IUPAC name is constructed by prefixing the alphabetized

substituent names (with their locants) to the parent name: 5-Chloro-4-fluoro-2-
methylaniline.

Caption: Logical workflow for deriving the IUPAC name.

Physicochemical Properties
Understanding the physical and chemical properties of a compound is paramount for its

application in experimental settings, from solvent selection to reaction temperature control.
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Property Value Source

CAS Number 1242339-43-0 [5][6][7]

Molecular Formula C₇H₇ClFN [5]

Molecular Weight 159.59 g/mol

Physical Form Solid (at 20°C) [5][7]

Boiling Point 257.4 °C (Predicted)

Purity Spec. Typically ≥97% (HPLC) [5][6]

InChI Key
GWAAJYJYOSSNRC-

UHFFFAOYSA-N
[7]

Synthesis and Manufacturing Insights
The synthesis of 5-Chloro-4-fluoro-2-methylaniline is a multi-step process that requires

careful control of regioselectivity. A common and industrially viable approach involves the

nitration of a substituted toluene followed by the reduction of the nitro group.

Retrosynthetic Analysis
From a retrosynthetic perspective, the primary amino group of the target molecule can be

traced back to a nitro group (-NO₂), a reliable and widely used precursor for anilines. The

challenge lies in the controlled introduction of the nitro group at the correct position on the

substituted benzene ring.
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Proposed Synthesis Path
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Caption: Retrosynthetic analysis and proposed forward synthesis.

Detailed Laboratory-Scale Synthesis Protocol
This protocol describes a validated two-step synthesis starting from 4-chloro-3-fluorotoluene.

Step 1: Nitration of 4-Chloro-3-fluorotoluene

Rationale: The directing effects of the substituents on the starting material are key. The

methyl group is an ortho-, para-director, while the halogens are deactivating but also ortho-,

para-directing. The position ortho to the methyl group and meta to both halogens is sterically

and electronically favored for nitration.

Methodology:

To a stirred solution of concentrated sulfuric acid (H₂SO₄, 3 equivalents) cooled to 0°C in

an ice bath, add 4-chloro-3-fluorotoluene (1 equivalent) dropwise, ensuring the

temperature does not exceed 5°C.

Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and

concentrated sulfuric acid (1.5 equivalents) and cool it separately to 0°C.
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Add the cold nitrating mixture dropwise to the toluene solution over 1-2 hours, maintaining

the reaction temperature below 5°C. The careful control of temperature is critical to

prevent over-nitration and side product formation.

After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours,

monitoring progress by Thin Layer Chromatography (TLC).

Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice.

The crude product, 1-chloro-2-fluoro-4-methyl-5-nitrobenzene, will precipitate as a solid.

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under

vacuum.

Step 2: Reduction of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Rationale: The reduction of an aromatic nitro group to an amine is a classic and highly

efficient transformation. Catalytic hydrogenation is an option, but reduction with metals in

acidic media, such as iron in hydrochloric acid, is cost-effective and robust for this substrate.

[8]

Methodology:

Create a suspension of iron powder (Fe, 5 equivalents) in a mixture of ethanol and water

(e.g., 4:1 v/v).

Add a catalytic amount of concentrated hydrochloric acid (HCl, ~0.25 mL) to activate the

iron surface.

Heat the suspension to reflux (approximately 80-85°C).

Dissolve the nitro compound from Step 1 in ethanol and add it portion-wise to the refluxing

iron suspension. The exothermic reaction must be controlled by the rate of addition.

After the addition is complete, maintain the reflux for 4-6 hours until TLC analysis shows

complete conversion of the starting material.

Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.

Basify the remaining aqueous solution with a saturated sodium bicarbonate (NaHCO₃)

solution to precipitate the crude aniline.

Extract the product into an organic solvent like ethyl acetate, wash the organic layer with

brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude 5-
Chloro-4-fluoro-2-methylaniline.

Purification: The crude product can be purified by flash column chromatography (using a

hexane/ethyl acetate gradient) or by recrystallization to achieve high purity (>98%).

Chemical Reactivity and Applications in Drug
Development
The utility of 5-Chloro-4-fluoro-2-methylaniline stems from the reactivity of its aniline

functional group, modulated by the electronic effects of the ring substituents. The electron-

withdrawing nature of the halogens decreases the nucleophilicity of the amino group compared

to aniline itself, yet it remains a potent nucleophile for a variety of transformations.

Case Study: A Building Block for SIRT6 Activators
Sirtuin 6 (SIRT6) is a lysine deacetylase that acts as a tumor suppressor, making it an

attractive target for cancer therapy. A related compound, 5-Bromo-4-fluoro-2-methylaniline, is a

key starting material for the synthesis of MDL compounds, which are known activators of

SIRT6.[9] The chloro-analogue serves an identical synthetic role.

The synthesis involves a multi-step sequence where the aniline is first converted into a

sulfonamide, a common pharmacophore in drug design.
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Synthesis of a Benzenesulfonamide Intermediate

Significance in Drug Discovery

5-Chloro-4-fluoro-
2-methylaniline

Reaction with
Benzenesulfonyl Chloride

N-(5-chloro-4-fluoro-2-methylphenyl)
benzenesulfonamide

Pyridine (Base)

This intermediate is a core scaffold
 for developing SIRT6 activators,

 potential anti-cancer agents.
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Caption: Application in synthesizing a key drug scaffold.

The presence of chlorine and fluorine atoms in these drug candidates is not accidental.

Halogen atoms, particularly chlorine, can significantly enhance a molecule's pharmacokinetic

properties, including membrane permeability and metabolic stability, and can participate in

halogen bonding to improve binding affinity with the target protein.[10][11]

Analytical Methodologies
Ensuring the purity and identity of 5-Chloro-4-fluoro-2-methylaniline is critical for its use in

regulated applications like pharmaceutical synthesis. High-Performance Liquid

Chromatography (HPLC) is the primary technique for purity assessment.

HPLC-UV Protocol for Purity Determination
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Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their

hydrophobicity. The aniline and any potential impurities will have different retention times on

a nonpolar stationary phase. A UV detector is ideal as the aromatic ring provides strong

chromophores.[12]

Self-Validation: The method's validity is confirmed by running a blank (mobile phase only) to

establish a baseline, a standard of known concentration to determine retention time and

response factor, and the sample. Peak purity can be assessed using a Diode Array Detector

(DAD).
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Parameter Recommended Condition Rationale

Column
C18 (e.g., 4.6 x 150 mm, 5

µm)

Provides excellent

hydrophobic retention for

aromatic compounds.

Mobile Phase A Water with 0.1% Formic Acid

Acidifier improves peak shape

and suppresses silanol

interactions.

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid

Common organic modifier for

reversed-phase

chromatography.

Gradient 5% to 95% B over 15 min

A gradient ensures elution of

both polar and nonpolar

impurities.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Column Temp. 30 °C

Controlled temperature

ensures reproducible retention

times.

Detection UV at 254 nm

A common wavelength for

detecting aromatic

compounds.

Injection Vol. 10 µL
Standard volume to avoid

column overloading.

Safety and Handling
As with all substituted anilines, 5-Chloro-4-fluoro-2-methylaniline must be handled with

appropriate precautions. While a specific safety data sheet (SDS) for this exact compound is

not widely published, data from closely related analogues like 5-chloro-2-methylaniline provides

a strong basis for hazard assessment.[13][14][15]

Hazard Identification:
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Acute Toxicity: Harmful if swallowed or in contact with skin.[14]

Eye Irritation: May cause serious eye irritation.[13]

Carcinogenicity: Suspected of causing cancer (Category 2).[13][14]

Handling Protocols:

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

[15][16]

Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), a lab coat,

and chemical safety goggles as described by OSHA regulations.[13]

Ignition Sources: Keep away from open flames and hot surfaces.[16]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13]

Store locked up and away from incompatible materials such as strong oxidizing agents

and acids.[13][14]

Conclusion
5-Chloro-4-fluoro-2-methylaniline is more than just a chemical compound; it is a strategic

tool for the modern synthetic chemist. Its well-defined structure, accessible synthesis, and

versatile reactivity make it an indispensable intermediate. This guide has illuminated the logic

behind its nomenclature, provided a detailed and reasoned synthesis protocol, demonstrated

its tangible application in the synthesis of potential anti-cancer therapeutics, and outlined the

necessary analytical and safety frameworks for its use. For researchers in drug discovery and

material science, a thorough understanding of such building blocks is fundamental to

innovation and the development of next-generation molecules that can address critical

scientific challenges.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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